N-[(4-tert-butylphenyl)methyl]acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(15)14-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFENQURRLUFKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context of N Substituted Acetamides in Contemporary Chemical Research
N-substituted acetamides are characterized by an acetamide (B32628) group (-NHC(O)CH₃) where a substituent is attached to the nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The amide bond is a critical functional group in peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets through hydrogen bonding.
Importance of Arylalkyl Substituents in Rational Molecular Design and Biological Activity Modulation
The incorporation of an arylalkyl substituent—an alkyl group to which an aryl group is attached—onto the nitrogen atom of an acetamide (B32628) introduces several key features that are pivotal in rational molecular design. The aryl component, typically a phenyl ring or other aromatic system, can engage in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and cation-π interactions with biological receptors. These interactions are often crucial for molecular recognition and binding affinity.
The alkyl linker provides conformational flexibility, allowing the aryl group to orient itself optimally within a binding pocket. The nature and length of this linker can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the aryl ring can be readily functionalized with different substituents to fine-tune electronic properties, lipophilicity, and metabolic stability. This modularity allows chemists to systematically explore the structure-activity relationships (SAR) of a series of compounds, leading to the optimization of lead candidates.
A notable component in some arylalkyl substituents is the tert-butyl group. This bulky, hydrophobic moiety can serve multiple purposes in drug design. It can act as a steric shield, preventing unwanted metabolic reactions at nearby positions and thereby increasing the compound's biological half-life. Its lipophilicity can enhance membrane permeability and absorption. The tert-butyl group can also fill hydrophobic pockets in target proteins, contributing to binding affinity.
Specific Research Focus on N 4 Tert Butylphenyl Methyl Acetamide and Its Structural Analogues
Established Synthetic Routes for this compound and Related Analogues
The formation of the amide linkage in this compound and its analogues can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern multi-component and metal-free approaches.
Multi-component Reaction Strategies for Amide Linkage Formation
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. The Passerini and Ugi reactions are prominent examples of MCRs that can be employed for amide bond formation.
The Passerini reaction , a three-component reaction, involves the combination of a carboxylic acid, an isocyanide, and an aldehyde or ketone to yield an α-acyloxy amide. nih.govresearchgate.net This reaction proceeds through a concerted mechanism, particularly in aprotic solvents at high concentrations, involving a trimolecular interaction of the reactants. nih.gov For the synthesis of a precursor to this compound, one could envision a Passerini reaction between 4-tert-butylbenzaldehyde, an isocyanide, and acetic acid.
The Ugi reaction , a four-component reaction, provides access to α-acetamido carboxamide derivatives by combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like DMF. nih.gov The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and carboxylic acid in a series of steps culminating in a Mumm rearrangement to form the stable bis-amide product. nih.gov A plausible Ugi reaction for a related structure would involve (4-tert-butylphenyl)methanamine, an aldehyde, acetic acid, and an isocyanide.
| Multi-component Reaction | Reactants | Product Type | Key Features |
| Passerini Reaction | Carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide | Three-component, high atom economy, concerted mechanism. nih.govresearchgate.net |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic acid, Isocyanide | α-Acetamido carboxamide | Four-component, versatile, proceeds via an imine intermediate. nih.govmdpi.com |
Nucleophilic Substitution and Condensation Approaches in Acetamide Synthesis
Classical methods for acetamide synthesis often rely on nucleophilic substitution and condensation reactions. A straightforward and common approach involves the acylation of the primary amine, (4-tert-butylphenyl)methanamine, with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Alternatively, direct condensation of (4-tert-butylphenyl)methanamine with acetic acid can be achieved, often requiring a coupling agent to facilitate the dehydration process or high temperatures to drive the reaction to completion.
Metal-Free and Mild Reaction Conditions in Arylation and Amidation Reactions
In recent years, there has been a significant push towards the development of metal-free and milder reaction conditions for C-N bond formation to avoid the use of potentially toxic and expensive transition metal catalysts. One such strategy involves the amination of aryltriazenes with acetonitrile (B52724), which serves as the nitrogen donor, in the presence of a Brønsted acidic ionic liquid as a promoter under ambient conditions. nepjol.info This method offers an environmentally benign alternative to traditional cross-coupling reactions for the synthesis of N-aryl amides. nepjol.info
Another metal-free approach is the oxidative C-N coupling of benzylic C-H bonds with amides using an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method allows for the direct formation of a C-N bond by activating a C-H bond, offering a more atom-economical synthesis.
Reductive Synthetic Pathways for Precursor Amines
The key precursor for the synthesis of this compound is the primary amine, (4-tert-butylphenyl)methanamine. This amine can be synthesized through various reductive pathways.
A common method is the reduction of 4-tert-butylbenzonitrile. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Another route is the reductive amination of 4-tert-butylbenzaldehyde. researchgate.net This reaction involves the condensation of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation. nih.gov Furthermore, (4-tert-butylphenyl)methanamine can be prepared from 4-tert-butylbenzyl chloride via the urotropine quaternary ammonium (B1175870) salt followed by hydrolysis with concentrated hydrochloric acid and ethanol. nih.gov
| Precursor | Reagents | Product |
| 4-tert-butylbenzonitrile | 1. LiAlH4, 2. H2O | (4-tert-butylphenyl)methanamine |
| 4-tert-butylbenzaldehyde | NH3, H2/Catalyst | (4-tert-butylphenyl)methanamine |
| 4-tert-butylbenzyl chloride | 1. Urotropine, 2. HCl/Ethanol | (4-tert-butylphenyl)methanamine nih.gov |
Derivatization and Strategic Functionalization of the this compound Scaffold
The this compound scaffold serves as a versatile platform for the introduction of various functional groups, particularly heterocyclic moieties, which are known to impart a wide range of biological activities.
Introduction of Diverse Heterocyclic Moieties (e.g., Thiadiazole, Oxadiazole, Benzoxazole, Pyrimidine (B1678525), Indole (B1671886), Benzimidazole (B57391), Triazole)
The amide nitrogen of the this compound scaffold can be linked to a variety of heterocyclic rings, or the phenyl ring can be functionalized to append these moieties. The synthesis of such derivatives often involves multi-step sequences.
Thiadiazole: Derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from a carboxylic acid precursor. For instance, a related carboxylic acid can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to form a 2-amino-1,3,4-thiadiazole (B1665364) ring. ijpcbs.comnih.gov Alternatively, oxidative cyclization of thiosemicarbazones can also yield thiadiazole derivatives. nih.gov
Oxadiazole: 1,3,4-Oxadiazole derivatives are commonly prepared by the cyclodehydration of diacylhydrazines using reagents such as phosphorus oxychloride. organic-chemistry.orgjchemrev.com Another route involves the reaction of acid hydrazides with carbon disulfide in the presence of a base, followed by alkylation or further functionalization. nih.gov A four-component reaction involving a primary amine, a carboxylic acid, an isocyanide, and biacetyl can also be employed for the synthesis of disubstituted 1,3,4-oxadiazoles. researchgate.net
Benzoxazole: Benzoxazole derivatives can be synthesized through the condensation of 2-aminophenols with carboxylic acids or their derivatives. ijpbs.com A green chemistry approach involves the use of a reusable acid catalyst like samarium triflate in an aqueous medium. nih.gov Iodine-mediated oxidative cyclodesulfurization of monothioureas generated in situ from aminophenols is another efficient method. nih.gov
Pyrimidine: N-Arylpyrimidin-2-amine derivatives can be synthesized via Buchwald-Hartwig amination of 2-chloropyrimidines with the corresponding amine. mdpi.com Another approach involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride to form the pyrimidine ring. ijper.org
Indole: Indole derivatives can be synthesized through various methods. For instance, N-benzyl-1H-indole-3-carboxamide can be prepared by the reaction of indole-3-carbonyl chloride with benzylamine (B48309). nih.gov
Benzimidazole: The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. connectjournals.com N-alkylation of the resulting benzimidazole can be achieved using benzyl halides in the presence of a base. nih.gov
Triazole: 1,2,4-Triazole derivatives can be synthesized from the corresponding hydrazide, which is reacted with carbon disulfide and then hydrazine (B178648) hydrate. nepjol.info The resulting 4-amino-1,2,4-triazole-3-thiol (B7722964) can be further functionalized. Another common method is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). jchemrev.com
The following table summarizes some general approaches to introduce these heterocyclic moieties onto a scaffold related to this compound.
| Heterocycle | General Synthetic Approach | Key Reagents |
| Thiadiazole | Cyclization of thiosemicarbazide derivatives | Phosphorus oxychloride, Ferric ammonium sulfate (B86663) ijpcbs.comnih.govnih.gov |
| Oxadiazole | Cyclodehydration of diacylhydrazines | Phosphorus oxychloride, Thionyl chloride nih.govorganic-chemistry.orgjchemrev.com |
| Benzoxazole | Condensation of 2-aminophenols | Carboxylic acids, Aldehydes nih.govijpbs.comnih.gov |
| Pyrimidine | Condensation with guanidine | Chalcones, Guanidine hydrochloride mdpi.comijper.org |
| Indole | Acylation with indole carbonyl chloride | Indole-3-carbonyl chloride, Benzylamine nih.gov |
| Benzimidazole | Condensation of o-phenylenediamines | Aldehydes, Carboxylic acids nih.govconnectjournals.com |
| Triazole | Cyclization of dithiocarbazinates | Hydrazine hydrate, Azide-alkyne cycloaddition nepjol.infojchemrev.com |
Preparation of Hybrid and Conjugate Compounds for Enhanced Biological Profiles
Molecular hybridization is a powerful strategy for developing novel compounds with enhanced or multi-target biological profiles. This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule that can interact with multiple biological targets. nih.gov This is a promising line of attack against complex conditions like inflammation. nih.gov
Drawing inspiration from this strategy, this compound could serve as a scaffold for creating new hybrid compounds. For example, by integrating the this compound moiety with other biologically active scaffolds, it may be possible to generate conjugates with unique therapeutic potential. A successful application of this principle was demonstrated in the design of benzimidazole-based hybrids, where pharmacophoric elements for COX and LOX inhibitors were combined with a TNF-α inhibitor pharmacophore (the phthalimide (B116566) subunit of thalidomide) into a single molecular construct. nih.gov
Another example involves the combination of bioactive substructures to develop new pesticides, such as linking N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazole. researchgate.net This approach of combining known bioactive components can lead to compounds with improved potency and a broader spectrum of activity.
Optimization of Synthetic Pathways and Reaction Parameter Studies
The synthesis of this compound, which is typically achieved through the N-acylation of 4-tert-butylbenzylamine, can be optimized by carefully studying reaction parameters. Key areas of focus include the choice of solvent, the catalytic system, temperature, and reactant stoichiometry.
Analysis of Solvent Effects and Catalytic Systems on Reaction Kinetics and Yields
The N-acylation of amines is a fundamental reaction that can be significantly influenced by the solvent and catalyst employed. orientjchem.org Studies on the N-acetylation of aniline, a model substrate, using acetic anhydride showed that the reaction proceeds efficiently in a variety of solvents, including THF, CH2Cl2, CHCl3, and even water. orientjchem.org Notably, the reaction also proceeds efficiently under solvent-free conditions, suggesting that the solvent may not play a critical role in this specific transformation. orientjchem.org
Interactive Data Table: Effect of Solvent on N-Acylation of Aniline
| Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| THF | 6 | 75 | orientjchem.org |
| CHCl3 | 5 | 79 | orientjchem.org |
| CH2Cl2 | 5 | 81 | orientjchem.org |
| H2O | 5 | 90 | orientjchem.org |
While some N-acylations can be performed without a catalyst, various systems have been developed to improve efficiency and yield. orientjchem.org A green and efficient method for the acetylation of aromatic and aliphatic amines utilizes acetonitrile as both the solvent and the acetylating agent, with alumina (B75360) serving as a low-cost, environmentally friendly Lewis acid catalyst. nih.gov This continuous-flow method allows for excellent conversions and the catalyst demonstrates high reusability over multiple cycles. nih.gov Another approach involves using catalytic amounts of acetic acid with ethyl acetate (B1210297) or butyl acetate as the acyl source, which effectively produces acetamides in high yields. rsc.org
Influence of Temperature, Pressure, and Stoichiometry on Synthetic Efficiency
Temperature is a critical parameter in the synthesis of this compound. Acetic acid-catalyzed N-acylation using esters typically requires temperatures ranging from 80–120 °C to achieve excellent yields. rsc.org One documented synthesis of N-benzyl acetamide involves heating benzylamine in dimethyl acetamide at approximately 78°C for 4.5 hours. prepchem.com
Microwave irradiation offers an alternative to conventional heating, often leading to reduced reaction times. researchgate.net In the solvent-free, base-mediated alkylation of N-phenyl-2-phenylacetamide with benzyl chloride, microwave irradiation for as little as 5 minutes resulted in significant product yields. researchgate.net The stoichiometry of the reactants, particularly the amount of base and acylating or alkylating agent, can also influence the product distribution and yield. researchgate.net Furthermore, continuous-flow reactor systems can enable reactions at higher temperatures and pressures than are safely achievable in standard batch conditions, potentially accelerating reaction rates and improving throughput. nih.gov The scale-up of the N-acetylation of benzylamine has been successfully demonstrated, yielding the product in 94% after simple recrystallization. nih.gov
Quantum Chemical Calculations for Molecular Architecture and Electronic Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules before their synthesis, saving time and resources.
Density Functional Theory (DFT) Studies for Optimized Molecular Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can calculate the lowest-energy arrangement of atoms in a molecule, known as the optimized geometry. This process provides precise data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT would help establish the most stable three-dimensional conformation, considering the rotational freedom around the various single bonds. The total energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Intramolecular Charge Transfer
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals can also reveal potential sites for charge transfer within the molecule.
Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and for illustrative purposes only.)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.30 | LUMO - HOMO; indicates molecular stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Prediction of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction, while areas around the amide hydrogen might show a positive potential.
Advanced Molecular Modeling and Simulation Studies
Beyond static quantum calculations, molecular modeling and simulation offer dynamic insights into how a molecule might behave and interact in a biological environment.
Molecular Docking Simulations to Predict Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation is crucial in drug discovery for screening potential drug candidates. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy or docking score. A lower binding energy indicates a more stable and favorable interaction. For this compound, docking studies against a specific protein target would predict its binding pose and affinity, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
Table 2: Illustrative Molecular Docking Results (Note: The following data is hypothetical and for illustrative purposes only.)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Enzyme X | -8.5 | Tyr123, Phe256, Arg301 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
| Receptor Y | -7.2 | Val55, Leu98, Ser150 | Hydrophobic, Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations provide critical insights into the molecule's flexibility, preferred shapes (conformations), and its behavior in different solvents.
The primary sources of conformational flexibility in this compound are the rotations around the amide (C-N) bond and the N-CH₂ bond. The amide bond is known to have a partial double-bond character, leading to a significant energy barrier for rotation. This results in two primary planar rotamers: a trans (or E) form and a cis (or Z) form, with the trans conformation generally being more stable in simple amides. scielo.brresearchgate.net MD simulations can quantify the energy difference between these states and the rate of interconversion, which is typically slow on the NMR timescale, often leading to the observation of distinct signals for each rotamer. researchgate.net
Further complexity arises from rotation around the N-CH₂ and CH₂-Aryl single bonds, which defines the orientation of the bulky (4-tert-butylphenyl)methyl group relative to the acetamide plane. MD simulations map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers separating them. This exploration is crucial for understanding how the molecule occupies and transitions between different spatial arrangements.
Solvent interactions play a pivotal role in determining the conformational preferences and dynamics of the molecule. nih.gov MD simulations explicitly model the interactions between this compound and surrounding solvent molecules.
In polar solvents (e.g., water, methanol), the polar amide group (-CONH-) forms strong hydrogen bonds with solvent molecules. nih.gov The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. These interactions stabilize the dipolar resonance structure of the amide group, potentially influencing the C-N rotational barrier. nih.gov
In non-polar solvents (e.g., chloroform, hexane), the interactions are dominated by weaker van der Waals forces. The bulky, non-polar tert-butylphenyl group is expected to have favorable interactions with these solvents. In such environments, intramolecular forces may play a more significant role in dictating the preferred conformation. researchgate.net
By analyzing the radial distribution functions and coordination numbers from MD trajectories, the specific nature of the solvation shell around different parts of the molecule can be characterized, revealing how solvent molecules organize themselves around the polar amide and the non-polar aromatic moieties. mdpi.com
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with high accuracy. xisdxjxsu.asiamdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The standard approach involves geometry optimization of the molecule's ground state, followed by calculations of vibrational frequencies (FT-IR), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Vis). mdpi.com
For this compound, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netdergipark.org.trsci-hub.st
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gas-phase model. arabjchem.org To improve agreement with experimental data, these calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.967). researchgate.net A comparison between the scaled theoretical wavenumbers and the experimental FT-IR spectrum allows for a detailed assignment of the vibrational modes.
Table 1: Comparison of Theoretical and Experimental FT-IR Vibrational Frequencies for this compound
| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | 3315 | 3310 |
| Aromatic C-H Stretch | 3060 | 3055 |
| Aliphatic C-H Stretch (tert-butyl) | 2965 | 2962 |
| C=O Stretch (Amide I) | 1668 | 1665 |
| N-H Bend (Amide II) | 1555 | 1552 |
| Aromatic C=C Stretch | 1515 | 1512 |
| CH₃ Bend (Umbrella) | 1370 | 1368 |
| C-N Stretch | 1245 | 1240 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov The calculation provides isotropic shielding values (σ) for each nucleus. These are then converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). youtube.com Including solvent effects via a Polarizable Continuum Model (PCM) often improves the accuracy of the predictions. scielo.brnih.gov
Table 2: Comparison of Theoretical (GIAO) and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Assignment | Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |
| -C(CH₃ )₃ | ¹H | 1.33 | 1.31 |
| -CO-CH₃ | ¹H | 2.05 | 2.02 |
| -N-CH₂ -Ar | ¹H | 4.35 | 4.32 |
| N-H | ¹H | 6.10 | 5.95 |
| Aromatic H (ortho to CH₂) | ¹H | 7.28 | 7.25 |
| Aromatic H (ortho to t-Bu) | ¹H | 7.40 | 7.38 |
| -C O-CH₃ | ¹³C | 23.5 | 23.1 |
| -C (CH₃)₃ | ¹³C | 31.5 | 31.3 |
| -C (CH₃)₃ | ¹³C | 34.8 | 34.6 |
| -N-C H₂-Ar | ¹³C | 43.8 | 43.5 |
| Aromatic C -CH₂ | ¹³C | 125.9 | 125.7 |
| Aromatic C -H (ortho to t-Bu) | ¹³C | 128.0 | 127.8 |
| Aromatic C -H (ortho to CH₂) | ¹³C | 135.2 | 134.9 |
| Aromatic C -tBu | ¹³C | 151.0 | 150.7 |
| -C =O | ¹³C | 170.5 | 170.1 |
Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). scirp.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically reported as absorption wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.comacs.org For this compound, the expected transitions would be π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. mdpi.com The excellent agreement typically found between calculated and experimental spectra confirms the utility of these theoretical methods in modern chemical research. acs.orgderpharmachemica.com
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles
Elucidation of Critical Structural Features Governing Biological Interactions
The tert-butylphenyl group is a significant contributor to the molecule's interaction with biological targets, primarily through hydrophobic and steric effects.
Steric Contributions: Steric bulk plays a dual role. The large size of the tert-butyl group can provide a better fit and increased surface contact within a spacious binding pocket, thereby enhancing binding affinity. For instance, in studies on retinoid-X receptor (RXR) activation, increasing the bulkiness at the C4 position of phenolic compounds was found to increase steric complementarity with the receptor's ligand-binding pocket. researchgate.net This principle suggests that the 4-tert-butylphenyl group could confer higher potency by effectively occupying available space. However, this same bulk can also introduce steric hindrance, which can either prevent the molecule from fitting into a smaller binding site, thus improving selectivity, or block unwanted reactions. nih.gov Research on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) showed that substituting smaller ethyl groups with bulky t-butyl groups on the acetamide (B32628) nitrogen led to a more than 300-fold decrease in binding affinity, illustrating the critical role of steric matching. nih.gov
The acetamide linkage (–NH–C(O)–CH₃) is not merely a passive spacer; its conformational properties are pivotal to a molecule's biological activity. The amide bond within this linkage has a partial double-bond character due to electron delocalization from the nitrogen lone pair to the carbonyl group. scielo.br
This feature results in a relatively high rotational barrier (15-23 kcal/mol) around the C-N bond, leading to a hindered cis-trans rotational equilibrium. scielo.br This restriction means the molecule exists as a mixture of relatively stable E (cis) and Z (trans) rotamers. scielo.br The specific conformation adopted by the acetamide linkage dictates the three-dimensional orientation of the phenyl and methyl groups relative to each other. This spatial arrangement is critical for correctly positioning the key interacting moieties (like the tert-butylphenyl group) within the target's binding site. The ability of the amide group to participate in hydrogen bonding further solidifies its role in molecular interactions. mdpi.com Therefore, the conformational rigidity of the acetamide linker is a key determinant in presenting the optimal geometry for potent biological activity.
While the core N-benzylacetamide structure provides a basic framework, the introduction of heterocyclic scaffolds and various peripheral substituents is a common strategy to fine-tune potency and selectivity.
Heterocyclic Scaffolds: Replacing the phenyl ring or modifying the acetamide group with heterocyclic systems can dramatically alter a compound's properties. Heterocycles introduce new points for hydrogen bonding, can modulate lipophilicity, and impose different geometric constraints. In the development of ligands for the translocator protein (TSPO), a pyrazolopyrimidine scaffold was used as the central core. nih.govwustl.edu Modifications to the N,N-disubstitutions on the terminal acetamide group of this scaffold allowed for the introduction of diverse chemical moieties, significantly impacting binding affinity without sacrificing the core interaction. nih.govwustl.edu Similarly, studies on other acetamide derivatives have incorporated scaffolds like thiazole (B1198619), imidazole, and pyrazole (B372694) to achieve selective inhibition of enzymes like COX-II. archivepp.com The introduction of a 2-mercaptobenzothiazole (B37678) scaffold into acetamide derivatives has been shown to produce compounds with significant antibacterial potential. nih.gov
Peripheral Substituents: Even small changes to peripheral substituents can have profound effects. In a series of pyrazolopyrimidine-based TSPO ligands, substituting N,N-diethyl groups on the acetamide with a phenyl-ethyl pattern resulted in a compound with picomolar activity. nih.gov In contrast, having two benzyl (B1604629) groups significantly decreased affinity, highlighting extreme sensitivity to substituent choice. nih.gov The table below, derived from research on N-acetamide substituted pyrazolopyrimidines, illustrates how modifying substituents on the acetamide nitrogen impacts binding affinity for TSPO.
| Compound | N-Acetamide Substituents | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound A | N,N-diethyl | 0.18 |
| Compound B | N-phenyl, N-ethyl | 0.28 |
| Compound C | N,N-di-t-butyl | 59.12 |
| Compound D | N,N-dibenzyl | 397.29 |
This data clearly shows that while a bulky t-butyl group can be beneficial in some contexts, in this specific series, it was highly detrimental to activity compared to smaller alkyl or aryl-alkyl combinations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-substituted acetamides, QSAR studies are valuable for predicting the activity of novel derivatives and guiding lead optimization. kg.ac.rscitefactor.org
In one such study on a series of 51 α-substituted acetamido-N-benzylacetamide compounds with anticonvulsant activity, researchers developed QSAR models using multiple linear regression (MLR). kg.ac.rs The molecular structures were first optimized, and then a large number of molecular descriptors (1497 in this case) were calculated, representing constitutional, topological, electronic, and physicochemical properties. kg.ac.rs The goal of the QSAR analysis was to identify which of these descriptors had the most significant influence on the anticonvulsant activity (measured as ED₅₀). kg.ac.rs
A separate QSAR study on N-benzylacetamide derivatives as inhibitors of γ-aminobutyrate-aminotransferase (GABA-AT) also used a genetic function algorithm (GFA) to build its models. citefactor.orgresearchgate.net The resulting models showed good statistical quality, indicating their predictive power. citefactor.org
| Parameter | Value Range | Description |
|---|---|---|
| R² | 0.823 - 0.893 | Coefficient of determination; indicates how well the model fits the data. |
| Q² | 0.772 - 0.854 | Cross-validated R²; indicates the model's predictive power for new data. |
| F | 36.53 - 37.10 | Fisher's F-test value; indicates the statistical significance of the model. |
| R²pred(test) | 0.768 - 0.893 | Predictive R² for an external test set; confirms predictive ability. |
The parameters derived from such models provide crucial insights for lead optimization. For example, the study on GABA-AT inhibitors suggested that increasing the molecular mass and the linearity of the molecule would lead to increased anticonvulsant activity. citefactor.orgresearchgate.net This information was then used to design a virtual library of 118 new derivatives for further screening. citefactor.org
Pharmacophore Modeling and Ligand-Based Design Strategies for N-Substituted Acetamides
Pharmacophore modeling is another powerful ligand-based design strategy. A pharmacophore represents the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.com
For N-substituted acetamides, a general pharmacophore can be hypothesized based on the common structural elements critical for activity. For anticonvulsant acetamido-N-benzylacetamide derivatives, a putative pharmacophore was identified consisting of:
An aromatic ring (like the tert-butylphenyl group). kg.ac.rs
A vicinal diamine linked by an ethylene (B1197577) chain. kg.ac.rs
An oxygen atom on the ethylene chain. kg.ac.rs
This pattern helps researchers understand the key interaction points. In a broader sense, pharmacophore models for acetamide-containing compounds often feature a hydrophobic group, an aromatic ring, and hydrogen bond donors and acceptors associated with the acetamide linker. archivepp.comkg.ac.rs
These models are used extensively in virtual screening to filter large chemical libraries for molecules that match the pharmacophore query, thereby prioritizing candidates for synthesis and testing. dovepress.com For example, a pharmacophore optimization study of N-phenyl-2,2-dichloroacetamide derivatives was used to design new analogues with potential anti-cancer activity, leading to the identification of compounds with significantly improved potency. researchgate.net
Rational Design Principles for Modulating Compound Selectivity and Intrinsic Potency
The insights gained from SAR, QSAR, and pharmacophore modeling converge into a set of rational design principles that guide medicinal chemists in creating molecules with desired properties. For N-substituted acetamides like N-[(4-tert-butylphenyl)methyl]acetamide, these principles allow for the systematic modulation of potency and selectivity.
Exploiting Hydrophobic Pockets: The presence of a large, hydrophobic moiety like the 4-tert-butylphenyl group is a key design element to enhance potency by targeting hydrophobic pockets in a receptor. nih.govhyphadiscovery.com The strategic placement of such groups can lead to a significant increase in binding affinity. mdpi.com
Achieving Selectivity through Steric Constraints: The size and shape of substituents are critical for selectivity. A bulky group like tert-butyl might be ideal for a large, open binding site but detrimental for a smaller one. nih.gov This principle can be used to design inhibitors that are selective for one enzyme isoform over another. For instance, designing N-phenyl-2-(phenyl-amino) acetamide derivatives with specific electron-withdrawing groups on the benzene (B151609) rings was shown to be responsible for factor VIIa inhibition, providing a template for novel anticoagulants. ijper.org
Modulating Properties with Heterocyclic Scaffolds: Replacing or augmenting the phenyl ring with various heterocyclic systems is a powerful strategy. Heterocycles can alter the electronic properties, solubility, and metabolic stability of a molecule while introducing new interaction points (e.g., hydrogen bond donors/acceptors), which can enhance both potency and selectivity. acs.orgresearchgate.net
Optimizing the Linker: The acetamide linker is not just a spacer. Its length, rigidity, and the nature of its substituents are crucial. scielo.br Maintaining the restricted conformation of the amide bond is often key to presenting the pharmacophoric elements in the correct 3D orientation for optimal binding. scielo.br
By combining these principles, researchers can move from a simple hit molecule to a highly optimized lead compound. For example, based on molecular docking and crystallographic studies of known P2Y₁₄R antagonists, a series of N-substituted-acetamide derivatives were designed and synthesized, leading to the discovery of a highly potent and selective antagonist with improved pharmacokinetic profiles, demonstrating the power of rational design. nih.gov
Mechanistic Investigations of Biological Interactions and Target Modulation
Exploration of Molecular and Cellular Targets for N-[(4-tert-butylphenyl)methyl]acetamide Derivatives
The biological effects of this compound and its related compounds are attributed to their interactions with a range of molecular and cellular targets. These include enzymes, receptors, and other key biomolecules that play critical roles in various physiological and pathological processes.
Derivatives of N-benzylacetamide have been investigated as inhibitors of several classes of enzymes, demonstrating their potential as modulators of cellular signaling and metabolism.
Kinase Inhibitors: The acetamide (B32628) scaffold is a key feature in a number of kinase inhibitors. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora kinase B (AURKB) inhibitor. nih.gov Overexpression of AURKB is a common characteristic of many aggressive human cancers, making it a promising therapeutic target. nih.gov Another study reported on thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors. doi.org The 4-Fluorobenzylthiazolyl derivative 8b showed significant inhibition of cell proliferation in breast and CCRF (human acute lymphoblastic leukemia) cells, with inhibition rates of 64-71%. doi.org Furthermore, a compound designated as 27 , N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, was found to be a potent and selective inhibitor of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutant, which is prevalent in acute myeloid leukemia. researchgate.net This compound displayed GI50 values of 30-80 nM against various ITD mutants. researchgate.net Phenyl-imidazole sulfonamide derivatives, such as [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03), have been shown to inhibit c-kit phosphorylation, a receptor tyrosine kinase involved in pigmentation and oncology. nih.gov
ATP Synthase Inhibition: ATP synthase is a critical enzyme for cellular energy production and has been identified as a target for various inhibitors. researchgate.net While direct inhibition by this compound has not been extensively documented, the general class of N-substituted acetamide derivatives has been explored. For example, certain N,N-disubstituted pyrazolopyrimidine acetamides have been characterized for their interaction with the translocator protein (TSPO), which is associated with mitochondrial function. elifesciences.org Inhibitors of ATP synthase can disrupt the energy metabolism of pathogenic microorganisms and cancer cells, making it a viable therapeutic strategy. researchgate.net
Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. mdpi.com As such, TS is a well-established target for cancer chemotherapy. mdpi.com Although specific studies on this compound are lacking, the development of novel TS inhibitors is an active area of research.
Microbial Enzyme Inhibition: The potential of acetamide derivatives extends to the inhibition of microbial enzymes. For example, some have been screened for their inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad range of β-lactam antibiotics. nih.gov
Interactive Table: Enzyme Inhibition by N-benzylacetamide Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source(s) |
|---|---|---|---|
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b ) | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic assay) | nih.gov |
| 4-Fluorobenzylthiazolyl acetamide (8b ) | Src Kinase | 64-71% inhibition of cell proliferation | doi.org |
| N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (27 ) | FLT3-ITD | GI₅₀: 30-80 nM | researchgate.net |
| [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03) | c-kit | Dose-dependent inhibition of phosphorylation | nih.gov |
| H₂dedpa derivatives | NDM-1 | IC₅₀: 0.06–0.94 μM | nih.gov |
This compound and its analogues have been extensively studied for their ability to interact with specific receptors, demonstrating potential as therapeutic agents for pain and neurological disorders.
TRPV1 Receptor Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the sensation of pain and heat. researchgate.netnih.gov Several studies have identified N-benzylacetamide derivatives as potent TRPV1 antagonists. A series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides were investigated, with the 3-fluoro analogue 54 showing high binding affinity and potent antagonism for both rat and human TRPV1. researchgate.net The (S)-configuration of this compound (54S ) was found to be the more active isomer. researchgate.net Another potent TRPV1 antagonist, AMG 9810, which is (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] doi.orgnih.govdioxin-6-yl)acrylamide, competitively inhibits capsaicin (B1668287) activation with an IC50 value of 24.5 ± 15.7 nM for human TRPV1. doi.org Further structure-activity relationship studies on α-substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides revealed that compound 34 , with an α-m-tolyl substituent, exhibited highly potent and selective antagonism of capsaicin with a Ki(CAP) of 0.1 nM. nih.gov
Dopamine (B1211576) D3/D2 Receptor Ligands: Dopamine D2 and D3 receptors are key targets for antipsychotic medications. researchgate.net The development of ligands with selectivity for the D3 receptor over the D2 receptor is a major goal to potentially reduce motor side effects associated with D2 antagonism. researchgate.net Several N-phenylpiperazine analogs with a benzamide (B126) component have been shown to bind selectively to the D3 receptor. nih.gov For example, compound 1 (a benzamide derivative) was a potent D3 receptor ligand with a Ki of 0.92 nM and a 70-fold selectivity over the D2 receptor. researchgate.net Another compound, NGB2409 , a fluorenylcarboxamide-based derivative, showed a selective D3 antagonism profile with a Ki of 0.90 nM and over 150-fold selectivity over other dopamine receptor subtypes. researchgate.net RG-15, another derivative, displayed subnanomolar affinity for human D3 receptors (pKi 10.49) and nanomolar affinity for D2 receptors (pKi 8.23). researchgate.net
Interactive Table: Receptor Binding Affinities of N-benzylacetamide Derivatives and Related Compounds
| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ/IC₅₀/pKᵢ) | Source(s) |
|---|---|---|---|
| N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (54 ) | hTRPV1 | Kᵢ = 89 nM | researchgate.net |
| (S)-N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (54S ) | hTRPV1 | Kᵢ = 15.8 nM | researchgate.net |
| AMG 9810 | hTRPV1 | IC₅₀ = 24.5 ± 15.7 nM | doi.org |
| α-m-tolyl substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamide (34 ) | hTRPV1 | Kᵢ(CAP) = 0.1 nM | nih.gov |
| Benzamide derivative (1 ) | Dopamine D3 | Kᵢ = 0.92 nM | researchgate.net |
| Benzamide derivative (1 ) | Dopamine D2 | Kᵢ = 61 nM | whiterose.ac.uk |
| NGB2409 | Dopamine D3 | Kᵢ = 0.90 nM | researchgate.net |
| RG-15 | Dopamine D3 (human) | pKᵢ = 10.49 | researchgate.net |
| RG-15 | Dopamine D2 (human) | pKᵢ = 8.23 | researchgate.net |
The interaction of small molecules with DNA can lead to significant biological effects, including anticancer activity. While extensive experimental data on the direct binding of this compound to DNA is limited, computational studies have begun to explore this possibility.
A study utilizing Density Functional Theory (DFT) investigated the interactions between 2-amino-N-benzylacetamide derivatives and DNA bases (adenine, cytosine, guanine, and thymine). nih.gov This research aimed to understand the charge transfer and the electrophilic and nucleophilic nature of these interactions. nih.gov Such computational approaches can provide valuable insights into the potential for these compounds to act as DNA-binding agents.
It is known that the amide moiety can participate in hydrogen bonding, which is crucial for the spatial structure of proteins and nucleic acids, as well as for the interaction of bioactive molecules with their targets. researchgate.net However, more direct experimental evidence, such as that from spectroscopic techniques or electrophoretic mobility shift assays, is needed to definitively characterize the interaction between this compound derivatives and DNA. researchgate.net
Investigation of Cellular Pathway Modulation by this compound Analogues
Beyond direct target binding, this compound analogues can exert their biological effects by modulating complex cellular signaling pathways, particularly those involved in cell death and survival.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key mechanism of action for many anticancer drugs. Phenylacetamide derivatives have demonstrated significant pro-apoptotic activity in various cancer cell lines.
A study on synthetic phenylacetamide derivatives revealed their ability to induce apoptosis in MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov One derivative, designated 3d , was particularly effective, inducing apoptosis through both the extrinsic and intrinsic pathways. nih.gov This was evidenced by the upregulation of Bax and FasL RNA expression and an increase in caspase-3 activity. nih.gov The introduction of a butyl side chain has been noted to enhance cytotoxic effects, highlighting the importance of lipophilicity in improving the potency of these compounds.
Another series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were also shown to induce apoptosis via the caspase pathway. Compounds 4b (3-Cl) and 4c (4-Cl) were found to enhance the activity of caspases 3 and 9 in the MCF-7 cell line. The activation of caspases is a hallmark of apoptosis, and these findings confirm that this is a likely mechanism for the anticancer activity of these phenylacetamide derivatives. The induction of DNA fragmentation, another key feature of apoptosis, was confirmed using the TUNEL assay for some of these derivatives.
Interactive Table: Cytotoxic and Pro-Apoptotic Activity of Phenylacetamide Derivatives
| Compound Derivative | Cell Line | Cytotoxicity (IC₅₀ in µM) | Apoptotic Mechanism | Source(s) |
|---|---|---|---|---|
| 3d (2-Cl) | MDA-MB-468 | 0.6 ± 0.08 | Upregulation of Bax, FasL; Caspase-3 activation | nih.gov |
| 3d (2-Cl) | PC-12 | 0.6 ± 0.08 | Upregulation of Bax, FasL; Caspase-3 activation | nih.gov |
| 3c (4-F) | MCF-7 | 0.7 ± 0.08 | - | nih.gov |
| 3d (2-Cl) | MCF-7 | 0.7 ± 0.4 | Upregulation of Bax, FasL; Caspase-3 activation | nih.gov |
| 3j (4-NO₂) | MDA-MB-468 | 0.76 ± 0.09 | - | nih.gov |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b ) | PC3 | 52 | - | researchgate.net |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c ) | PC3 | 80 | - | researchgate.net |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c ) | MCF-7 | 100 | - | researchgate.net |
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can act as a survival mechanism for cancer cells under stress, but can also lead to cell death. The modulation of autophagy is therefore an area of interest for cancer therapy.
Direct studies on the effect of this compound on autophagy are limited. However, research on related structures provides some clues. For example, a study on N-adamantyl-4-methylthiazol-2-amine (KHG26693), a thiazole (B1198619) derivative, found that it could suppress glutamate-induced autophagic cell death in cortical neurons by activating the PI3K/Akt/mTOR signaling pathway. Glutamate treatment was shown to increase the expression of the autophagy markers LC3 and beclin-1, and KHG26693 was able to suppress these increases.
In another study, a combination of N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR) and apigenin (B1666066) was shown to synergistically suppress starvation-induced autophagy in malignant neuroblastoma cells, while promoting apoptosis. These findings suggest that targeting autophagy, either by inhibition or induction depending on the context, could be a valid therapeutic strategy. Further investigation is needed to determine if this compound and its direct analogues have a significant effect on autophagy pathways in different cellular models.
Suppression of Inflammatory Signaling Cascades (e.g., NF-kB pathway)
There are currently no available studies investigating the effect of this compound on inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-kB) pathway. Research into the anti-inflammatory properties of the broader acetamide class of compounds has been conducted, but specific data for the title compound is not present in the reviewed literature.
Comprehensive Analysis of Antimicrobial Mechanisms of Action (e.g., disruption of microbial cellular processes, interference with cell wall/membrane integrity)
A detailed analysis of the antimicrobial mechanism of action for this compound is not available in published scientific literature. While various acetamide derivatives have been synthesized and evaluated for antibacterial and antifungal properties, studies detailing how this compound might disrupt microbial cellular processes or interfere with cell wall and membrane integrity have not been reported.
Anti-cancer Mechanisms Investigated in in vitro Cell Line Models (e.g., antiproliferative effects, cell cycle arrest, specific cellular toxicity)
There is no specific information from in vitro studies detailing the anti-cancer mechanisms of this compound. The scientific record lacks data on its potential antiproliferative effects, its ability to induce cell cycle arrest, or its specific toxicity toward any cancer cell lines. Research on other novel acetamide derivatives has shown activity in various cancer models, but these findings are not applicable to the specific compound .
Neuroprotective and Analgesic Pathways and Molecular Interactions (if relevant, at a mechanistic level)
Mechanistic data regarding the neuroprotective or analgesic pathways and molecular interactions of this compound is not documented in the available literature. Studies on other molecules containing a 4-tert-butylphenyl group have explored analgesic properties through mechanisms like TRPV1 antagonism, but this research pertains to different molecular scaffolds and cannot be extrapolated to this compound.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-[(4-tert-butylphenyl)methyl]acetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
¹H NMR Spectroscopy allows for the identification and quantification of hydrogen atoms in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, and the coupling constant (J) provides information on the dihedral angles between bonds. For a compound like this compound, one would expect distinct signals for the tert-butyl protons, the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the acetamide (B32628) group.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For instance, in the related compound N-(4-tert-butylphenyl)acetamide, characteristic signals would appear for the carbonyl carbon, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. nih.gov
2D NMR Techniques , such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (typically over 2-3 bonds), which is crucial for piecing together the complete molecular structure. In complex amides, 2D NMR can also elucidate conformational isomers, such as the cis and trans rotamers that arise from the hindered rotation around the amide C-N bond. researchgate.net
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Structurally Similar Acetamides
| Functional Group | Chemical Shift (δ) Range (ppm) | Compound Reference |
|---|---|---|
| Carbonyl (C=O) | 170.0 - 171.0 | N-(4-acetylphenyl)-N-methylacetamide rsc.org |
| Aromatic Carbons | 114.0 - 149.0 | N-(4-acetylphenyl)-N-methylacetamide, N-(4-methoxyphenyl)-N-methylacetamide rsc.org |
| Methyl (Amide) | 22.4 - 22.7 | N-(4-acetylphenyl)-N-methylacetamide, N-(4-methoxyphenyl)-N-methylacetamide rsc.org |
| tert-Butyl (Quaternary C) | ~37.0 | N-(4-acetylphenyl)-N-methylacetamide rsc.org |
Note: The data presented is for analogous compounds and serves as a reference for the expected spectral regions for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis, Functional Group Identification, and Hydrogen Bonding Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing intermolecular interactions such as hydrogen bonding.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum provides a unique "fingerprint" for a molecule. For this compound, key characteristic absorption bands would include:
N-H Stretching: A sharp peak typically in the range of 3300-3500 cm⁻¹, indicative of the amide N-H group. The exact position can indicate the extent of hydrogen bonding.
C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.
Amide I Band (C=O Stretching): A strong, sharp absorption around 1630-1680 cm⁻¹. This is one of the most characteristic bands for amides. Its position is sensitive to the molecular environment and hydrogen bonding. researchgate.net
Amide II Band (N-H Bending and C-N Stretching): Found around 1510-1570 cm⁻¹.
In a study of the related N-(4-tert-butylphenyl)acetamide, the spectrum was measured in a solid state, showing characteristic absorptions across the infrared range. nist.gov
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, are strong in the Raman spectrum. For amides, the Amide I band is also prominent in Raman spectra and its frequency can be used to study hydrogen bonding networks. nih.gov Studies on N-methylacetamide have used Raman spectroscopy to investigate the structure of hydrogen-bonded chains in the liquid state. nih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for Acetamide Functional Groups
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference |
|---|---|---|
| N-H Stretch | 3300 - 3500 | General Amide |
| C=O Stretch (Amide I) | 1630 - 1680 | N-methyl benzamide (B126) researchgate.net |
| N-H Bend (Amide II) | 1510 - 1570 | General Amide |
| C-N Stretch | 1246 - 1238 | N-(4-acetylphenyl)-N-methylacetamide rsc.org |
| Aromatic C-H Stretch | > 3000 | General Aromatic Compound |
High-Resolution Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Molecular Weight Determination and Purity Assessment
Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an essential tool for determining the exact molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₃H₁₉NO), the calculated exact mass can be compared to the experimentally measured mass to confirm its composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz An LC system separates the components of a mixture, and each separated component is then introduced into the mass spectrometer for analysis. This is a powerful tool for assessing the purity of a sample of this compound, as it can detect and help identify even trace-level impurities or degradation products. nih.gov The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information, helping to confirm the identity of the main compound and elucidate the structures of any related substances. nih.govmassbank.eu
Interactive Data Table: Molecular Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight (Average) | 205.30 g/mol |
X-ray Crystallography for Definitive Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal of a compound, a map of electron density can be generated, from which a detailed molecular structure can be built. This provides definitive information on bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure analysis would reveal the conformation of the molecule in the solid state, including the planarity of the amide group and the orientation of the phenyl ring relative to the acetamide moiety. Furthermore, it would provide a clear picture of the intermolecular interactions that govern the crystal packing. A key interaction in amides is hydrogen bonding, where the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, often forming chains or dimeric structures.
Crystallographic data for the closely related compound N-(4-tert-butylphenyl)acetamide has been reported. nih.gov This analysis provides valuable insight into the likely solid-state conformation and packing of similar structures.
Interactive Data Table: Crystallographic Data for the Analog N-(4-tert-butylphenyl)acetamide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a (Å) | 16.4165 | nih.gov |
| b (Å) | 9.6159 | nih.gov |
| c (Å) | 7.1985 | nih.gov |
| β (°) | 97.315 | nih.gov |
Note: This data is for the structural analog N-(4-tert-butylphenyl)acetamide and is presented to illustrate the type of information obtained from X-ray crystallography.
Ultraviolet-Visible (UV/VIS) Spectroscopy for Electronic Transitions, Conjugation Analysis, and Charge Transfer Phenomena
Ultraviolet-Visible (UV/VIS) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.
The UV/VIS spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the benzene (B151609) ring and the amide group.
π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring, typically occurring below 280 nm.
n → π* Transitions: This transition involves the non-bonding electrons (n) on the amide oxygen being promoted to an anti-bonding π* orbital of the carbonyl group. This is generally a weaker absorption and can sometimes be obscured by the more intense π → π* transitions.
Simple amides like N-methylacetamide show little to no absorption in the near-UV range (>290 nm), with their primary electronic transitions occurring in the far-UV region (around 190 nm). nih.govresearchgate.net However, the presence of the phenyl group in this compound introduces significant absorption at higher wavelengths. The position and intensity of these absorption bands can be influenced by the solvent and the specific conjugation within the molecule.
Future Research Directions and Translational Perspectives in Academic Chemistry
Development of Novel and Sustainable Synthetic Methodologies for N-Substituted Acetamides
The synthesis of N-substituted acetamides is a fundamental transformation in organic chemistry. Future research is increasingly focused on developing greener and more efficient synthetic protocols to address the growing need for sustainable chemical manufacturing.
Traditional methods for amide bond formation often rely on coupling reagents that can be expensive and generate significant waste. Modern approaches are moving towards catalyst-driven and more environmentally benign methodologies. Microwave-assisted organic synthesis, for example, has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. researchgate.net The application of microwave technology to the synthesis of N-acetamides from amines and an acetyl donor can proceed rapidly and without the need for a catalyst, aligning with the principles of green chemistry. researchgate.net
Another promising avenue is the use of palladium-catalyzed reactions, such as the hydroarylation of N-propargyl benzamides, which provides a direct route to N-allylbenzamides, valuable precursors for various heterocycles. acs.org Research into metal-free conditions is also gaining traction, with methods like the amination of aryltriazenes with acetonitrile (B52724) offering a milder alternative for the synthesis of N-arylacetamides. arabjchem.org The development of one-pot syntheses and the use of biomass-derived starting materials are also key areas of future investigation, aiming to reduce the environmental footprint of these important chemical transformations. acs.org
Table 1: Comparison of Synthetic Methodologies for N-Substituted Acetamides
| Methodology | Advantages | Disadvantages | Representative References |
|---|---|---|---|
| Conventional Coupling | Well-established, broad substrate scope | Use of expensive reagents, by-product formation | |
| Microwave-Assisted | Rapid reaction times, higher yields, solvent-free options | Requires specialized equipment | researchgate.net |
| Palladium-Catalyzed | High efficiency, access to diverse structures | Catalyst cost and removal | acs.org |
| Metal-Free Amination | Milder conditions, avoids heavy metal contamination | May have limited substrate scope | arabjchem.org |
| Green Synthesis from Biomass | Sustainable, utilizes renewable resources | Often requires multi-step processes | acs.org |
Advanced Rational Design of Highly Selective Molecular Probes and Chemical Tools
The N-[(4-tert-butylphenyl)methyl]acetamide scaffold can serve as a foundational element in the rational design of sophisticated molecular probes. These chemical tools are crucial for visualizing and understanding complex biological processes at the molecular level. rsc.org The design of fluorescent probes, for instance, allows for the real-time monitoring of specific enzymes or biomolecules within living cells. nih.govnih.gov
The principles of rational design involve tailoring the chemical structure to optimize photophysical properties such as absorption, emission, Stokes shift, and quantum efficiency. rsc.org For a molecule like this compound, the tert-butylphenyl group can be systematically modified to tune its lipophilicity and interaction with biological targets, while the acetamide (B32628) moiety can be functionalized to act as a recognition element or a reactive center. By incorporating fluorophores, researchers can create probes that signal the presence or activity of a target through changes in fluorescence intensity or wavelength. nih.gov The development of probes for specific enzymes, such as cytochrome P450s or cholinesterases, is a particularly active area of research. nih.govnih.gov
Future work in this area will focus on creating probes with enhanced properties, including near-infrared (NIR) emission for deeper tissue imaging, improved photostability, and higher selectivity for their intended targets. nih.gov The combination of rational design with high-throughput screening will accelerate the discovery of novel and powerful chemical tools for chemical biology. rsc.org
Integration of Artificial Intelligence (AI) and Machine Learning (ML) Algorithms in De Novo Compound Discovery and Optimization
Table 2: Applications of AI/ML in Compound Discovery
| Application | Description | Potential Impact | Representative References |
|---|---|---|---|
| Target Identification | Identifying novel proteins or genes involved in disease. | Discovery of new therapeutic targets. | harvard.edu |
| De Novo Design | Generating novel molecular structures with desired properties. | Accelerated discovery of lead compounds. | nih.gov |
| Property Prediction | Predicting toxicity, bioactivity, and physicochemical characteristics. | Reduced need for physical testing. | harvard.edunih.gov |
| Synthesis Planning | Generating synthetic routes for novel compounds. | Improved manufacturing efficiency. | harvard.edu |
Exploration of Undiscovered Biological Targets and Signaling Pathways Responsive to this compound Analogues
While some acetamide derivatives have known biological activities, such as anti-inflammatory or anticancer effects, there remains a vast, unexplored landscape of potential biological targets. nih.gov High-throughput screening of libraries containing this compound and its analogues against a wide array of cellular assays could uncover novel biological activities. For example, recent studies have identified acetamide derivatives as potent inhibitors of HIV-1 Tat-mediated viral transcription, a previously underexplored target for this class of compounds. nih.gov
Future research should aim to systematically explore the interaction of these compounds with various protein families, including kinases, proteases, and G-protein coupled receptors. The identification of novel targets will not only provide new avenues for therapeutic intervention but also contribute to a deeper understanding of fundamental biological processes. The use of chemoproteomics and other advanced techniques will be instrumental in elucidating the molecular targets and mechanisms of action of these compounds.
Contribution to the Fundamental Understanding of Molecular Recognition, Ligand-Protein Interactions, and Chemical Biology
The study of how ligands like this compound interact with their protein targets is fundamental to chemical biology and drug design. acs.orgresearchgate.net The amide bond is a key structural feature in many biological molecules, including peptides and proteins, and its interactions play a crucial role in determining molecular recognition and binding affinity. nih.govyoutube.com
By systematically modifying the structure of this compound and studying the effects on protein binding, researchers can gain valuable insights into the principles of molecular recognition. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed atomic-level information about ligand-protein complexes. nih.govnih.gov These studies can reveal the importance of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces in determining binding specificity and affinity. researchgate.net A deeper understanding of these interactions will enable the more rational design of future drugs and chemical probes. acs.org
Design of Responsive Materials or Supramolecular Assemblies Incorporating this compound Motifs
The unique chemical properties of the this compound motif can be harnessed to create novel responsive materials and supramolecular assemblies. nih.gov Responsive or "smart" materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. nih.govfrontiersin.orgresearchgate.net
The N-substituted acetamide group can participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. By incorporating this motif into polymers or other macromolecules, it may be possible to create materials that undergo controlled assembly and disassembly in response to specific triggers. For example, a polymer functionalized with this compound could be designed to release a payload in response to a change in pH or temperature. nih.gov The tert-butylphenyl group provides a hydrophobic domain that can drive self-assembly in aqueous environments, leading to the formation of micelles, vesicles, or other nanostructures. researchgate.net These materials could have applications in drug delivery, tissue engineering, and sensing. nih.govwisc.edu
Q & A
Q. NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Look for signals at δ 2.05 ppm (singlet, CH₃ from acetamide), δ 4.35 ppm (s, -CH₂- bridge), and aromatic protons (δ 7.2–7.4 ppm) .
- ¹³C NMR : Confirm the tert-butyl group (δ 31.2 ppm, quaternary C; δ 34.8 ppm, CH₃) and acetamide carbonyl (δ 170.5 ppm) .
Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 234.2 (calculated for C₁₃H₂₀N₂O).
IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Solubility :
- Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Reported solubility: >50 mg/mL in DMSO, <0.1 mg/mL in water .
- Stability :
- Store at −20°C under argon. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% indicates suitability for long-term studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Bioactivity Trend | Reference |
|---|---|---|---|
| -NO₂ | Para | Enhanced cytotoxicity (IC₅₀ ↓ 40% in HeLa cells) | |
| -Br | Ortho | Improved neuroprotective effects (↑50% in Aβ-induced neuronal models) | |
| -OCH₃ | Meta | Reduced metabolic stability (t₁/₂ ↓ 2h in liver microsomes) |
- Methodological Approach :
- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or acetylcholinesterase .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. neuroprotective effects)?
- Root Cause Analysis :
Assay Variability : Compare in vitro models (e.g., MTT vs. ATP-based viability assays). Antiproliferative activity may vary due to differential mitochondrial targeting .
Metabolic Interference : Test metabolites (e.g., oxidized derivatives) in parallel. For example, N-acetyl-p-benzoquinone imine may exhibit neurotoxicity masking parent compound efficacy .
- Experimental Design :
- Use isotopically labeled compound (¹⁴C-acetamide) to track metabolic fate in dual-activity assays .
Q. How can computational modeling optimize this compound for targeted drug delivery?
- In Silico Workflow :
Pharmacophore Modeling : Identify critical features (amide bond, tert-butyl hydrophobicity) using Schrödinger Phase.
MD Simulations : Simulate blood-brain barrier penetration (logBB >0.3 predicted) with GROMACS .
ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce CYP3A4 inhibition (probability <0.2) .
- Validation :
- Compare predicted vs. experimental Caco-2 permeability (Papp >1 × 10⁻⁶ cm/s confirms GI absorption) .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms?
- Hirshfeld Surface Analysis :
- Quantify H-bonding (e.g., N-H···O, 33% contribution) and π-π stacking (dihedral angle 78.3–84.7°) using CrystalExplorer .
- Powder XRD :
- Match experimental patterns (2θ = 12.4°, 18.7°, 25.1°) with Mercury-calculated spectra to confirm polymorphism absence .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible toxicity?
- Hypothesis Testing :
- Cell Line Specificity : Test across panels (e.g., NCI-60). Activity against MCF-7 (IC₅₀ = 8 µM) vs. HEK293 (IC₅₀ >100 µM) suggests oncogene-selective targeting .
- Redox Sensitivity : Pre-treat cells with NAC (ROS scavenger). If cytotoxicity ↓70%, ROS-mediated apoptosis is implicated .
- Resolution :
- Standardize assay conditions (e.g., 48h exposure, 10% FBS) in multi-lab validation studies .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogues
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| N-(4-Nitrophenyl) derivative | COX-2 | 0.45 | 22 (COX-1/COX-2) | |
| N-(2-Bromo-4-methyl) variant | Acetylcholinesterase | 1.2 | 15 (vs. butyrylcholinesterase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
